Ethyl 4-amino-5-fluoro-1-methyl-1H-imidazole-2-carboxylate
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Overview
Description
Ethyl 4-amino-5-fluoro-1-methyl-1H-imidazole-2-carboxylate is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications . This particular compound is of interest due to its unique structural features, which include an amino group, a fluorine atom, and an ethyl ester group.
Preparation Methods
The synthesis of Ethyl 4-amino-5-fluoro-1-methyl-1H-imidazole-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 4-amino-5-fluoro-1-methyl-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Scientific Research Applications
Ethyl 4-amino-5-fluoro-1-methyl-1H-imidazole-2-carboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-5-fluoro-1-methyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit certain pathways by binding to active sites, thereby preventing the normal function of the target molecule. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Ethyl 4-amino-5-fluoro-1-methyl-1H-imidazole-2-carboxylate can be compared with other imidazole derivatives such as:
Ethyl 1-methyl-1H-imidazole-2-carboxylate: Similar in structure but lacks the amino and fluoro groups, making it less reactive in certain chemical reactions.
2-Ethyl-4-methyl-1H-imidazole: Another similar compound, but with different substitution patterns that affect its chemical and biological properties. The presence of the amino and fluoro groups in this compound makes it unique and more versatile in various applications.
Properties
Molecular Formula |
C7H10FN3O2 |
---|---|
Molecular Weight |
187.17 g/mol |
IUPAC Name |
ethyl 4-amino-5-fluoro-1-methylimidazole-2-carboxylate |
InChI |
InChI=1S/C7H10FN3O2/c1-3-13-7(12)6-10-5(9)4(8)11(6)2/h3,9H2,1-2H3 |
InChI Key |
AJRWAZMFAYSUBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=C(N1C)F)N |
Origin of Product |
United States |
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